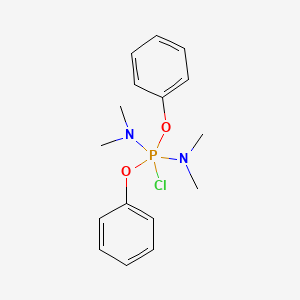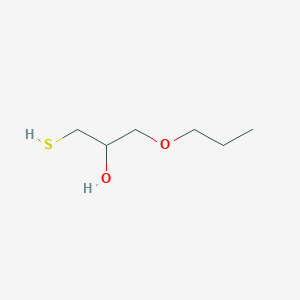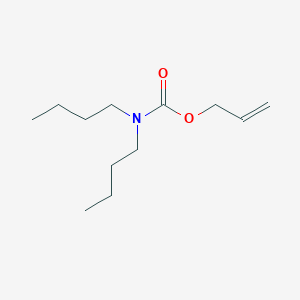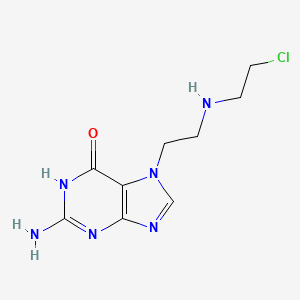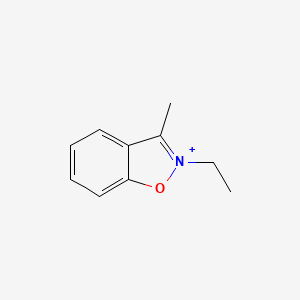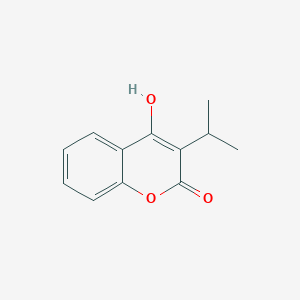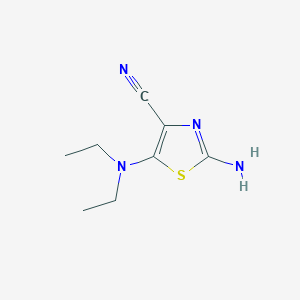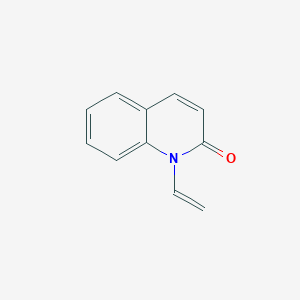
2,4,6-Trichloro-3-methoxy-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H7Cl3O2. It is a derivative of phenol, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3-methoxy-5-methylphenol typically involves the chlorination of 3-methoxy-5-methylphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of trichloroquinone derivatives.
Reduction: Formation of dichloro or monochloro phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4,6-Trichloro-3-methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its antimicrobial properties and effects on microbial growth.
Medicine: Investigated for potential use in antiseptics and disinfectants.
Industry: Utilized in the formulation of preservatives for various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 2,4,6-Trichloro-3-methoxy-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. It also inhibits key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Lacks the methoxy and methyl groups, making it less hydrophobic.
3-Methoxy-5-methylphenol: Lacks the chlorine atoms, resulting in lower antimicrobial activity.
2,4-Dichloro-6-methoxyphenol: Contains fewer chlorine atoms, affecting its reactivity and antimicrobial properties.
Uniqueness
2,4,6-Trichloro-3-methoxy-5-methylphenol is unique due to the combination of chlorine, methoxy, and methyl groups, which enhance its antimicrobial activity and make it more effective in various applications compared to its analogs.
Properties
CAS No. |
110605-31-7 |
|---|---|
Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,4,6-trichloro-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-3-4(9)7(12)6(11)8(13-2)5(3)10/h12H,1-2H3 |
InChI Key |
RAJAPXXMSSDPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


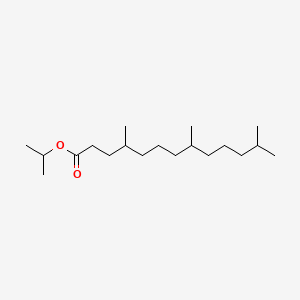


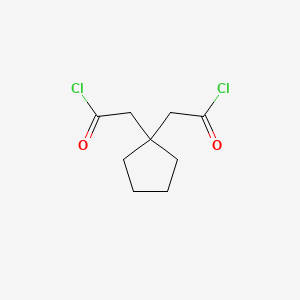
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
